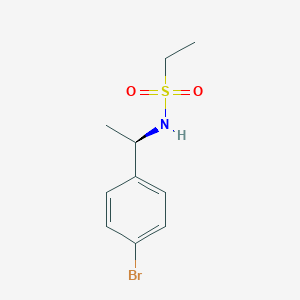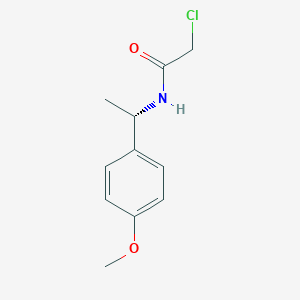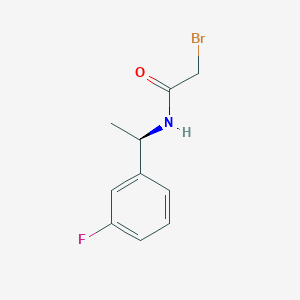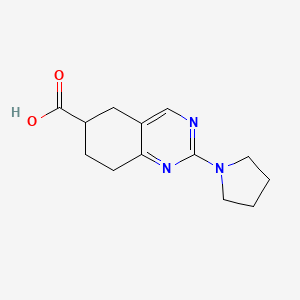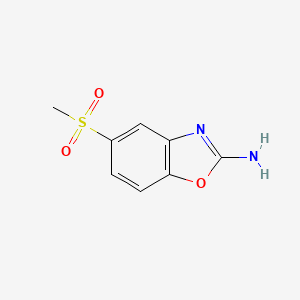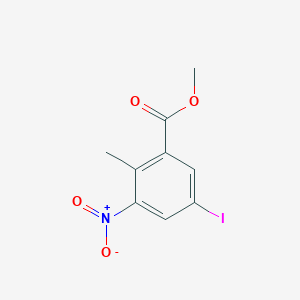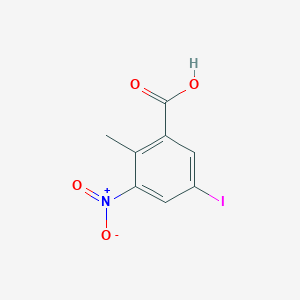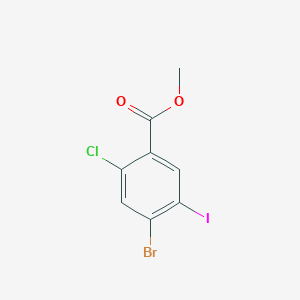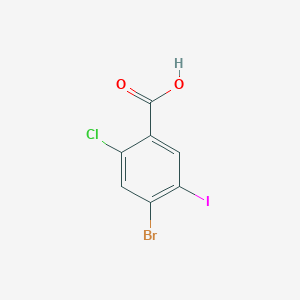
4-Bromo-2-chloro-5-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-5-iodobenzoic acid is an organic compound characterized by the presence of a carboxylic acid group and halogen atoms (bromine, chlorine, and iodine) attached to a benzene ring. This compound is a derivative of benzoic acid and is known for its unique chemical properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-iodobenzoic acid typically involves halogenation reactions. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is sequentially halogenated to introduce bromine, chlorine, and iodine atoms. The reaction conditions include the use of halogenating agents such as bromine (Br2), chlorine (Cl2), and iodine (I2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation processes. These processes are optimized to ensure high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-chloro-5-iodobenzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids and ketones are common products.
Reduction: Alcohols and aldehydes are typically formed.
Substitution: Various substituted benzene derivatives are produced depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-chloro-5-iodobenzoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Bromo-2-chloro-5-iodobenzoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, altering their activity. The molecular targets and pathways involved are determined by the specific biological system under investigation.
Comparaison Avec Des Composés Similaires
4-Bromo-2-chloro-5-iodobenzoic acid is unique due to its combination of halogen atoms on the benzene ring. Similar compounds include:
2-Iodobenzoic acid: Contains an iodine atom but lacks bromine and chlorine.
3-Bromobenzoic acid: Contains a bromine atom but lacks iodine and chlorine.
4-Chlorobenzoic acid: Contains a chlorine atom but lacks bromine and iodine.
These compounds differ in their reactivity and applications due to the different positions and types of halogen atoms present.
Propriétés
IUPAC Name |
4-bromo-2-chloro-5-iodobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYUGWMEVQTMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
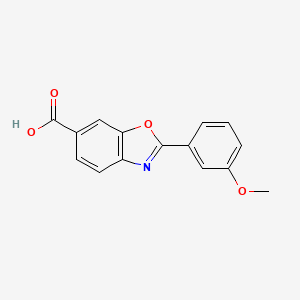
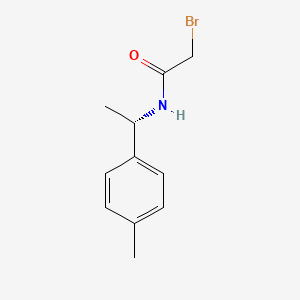
![2-bromo-N-[(1S)-1-(4-bromophenyl)ethyl]acetamide](/img/structure/B7935974.png)
